physicochemical properties of 5-(Aminomethyl)pyridin-3-amine
physicochemical properties of 5-(Aminomethyl)pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridin-3-amine
Abstract
5-(Aminomethyl)pyridin-3-amine is a diamino-substituted pyridine derivative that presents a unique scaffold for medicinal chemistry and materials science. As a structural analogue of biologically active aminopyridines, its physicochemical profile is of paramount importance for its application in drug discovery and as a synthetic building block.[1] This guide provides a comprehensive analysis of the core , CAS 754129-80-1. It details the compound's chemical identity, predicted properties, and, most critically, outlines authoritative, step-by-step experimental protocols for the precise determination of its key parameters, including pKa, logP, and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and the practical insights required for the effective handling, characterization, and strategic utilization of this compound.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 5-(Aminomethyl)pyridin-3-amine is a pyridine ring substituted with two distinct basic functional groups: a primary aromatic amine at the 3-position and a primary alkylamine (via a methyl linker) at the 5-position. This arrangement dictates its electronic properties, potential for hydrogen bonding, and ionization behavior in physiological environments.
Chemical Structure:
Table 1: Chemical Identifiers for 5-(Aminomethyl)pyridin-3-amine
| Identifier | Value | Source |
| IUPAC Name | 5-(Aminomethyl)pyridin-3-amine | N/A |
| CAS Number | 754129-80-1 | [2] |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| SMILES | NC1=CC(CN)=CN=C1 | [2] |
| MDL Number | MFCD07367910 | [2] |
Core Physicochemical Properties: A Summary
The utility of a molecule in drug development is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, we can summarize its known attributes and provide context for the expected values.
Table 2: Summary of Physicochemical Properties
| Property | Value / Expected Range | Significance in Drug Development | Source |
| Appearance | Data not available; likely an off-white to brown solid. | Affects handling, formulation, and purity assessment. | [3] |
| pKa | Not experimentally determined. Expected two basic pKa values: one for the aromatic amine (approx. 4-6) and one for the alkylamine (approx. 8-10). | Governs ionization state, solubility, and receptor interactions at physiological pH. | [4][5] |
| logP (Octanol/Water) | Not experimentally determined. Expected to be low (<1.0) due to multiple polar amine groups. | Measures lipophilicity; critical for membrane permeability and metabolic stability. | [6] |
| Aqueous Solubility | Not experimentally determined. Expected to be high, especially at acidic pH where amine groups are protonated. | Essential for formulation, bioavailability, and in vitro assay design. | [7] |
| Topological Polar Surface Area (TPSA) | 64.9 Ų (Predicted) | Influences membrane permeability and oral bioavailability. | [8] |
Experimental Protocols for Property Determination
Given the scarcity of published experimental data, this section provides robust, self-validating protocols for determining the most critical physicochemical parameters. The rationale behind key steps is explained to ensure methodological integrity.
Protocol: Potentiometric Titration for pKa Determination
The ionization constant (pKa) is arguably the most critical physicochemical parameter for any molecule with ionizable groups. It dictates the charge state of the molecule at a given pH, which profoundly impacts its interaction with biological targets and its ADME properties. Potentiometric titration is the gold-standard method for its determination.
Causality: This method works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa corresponds to the pH at which the ionizable group is 50% protonated and 50% deprotonated, a point identified by the inflection point on the titration curve.
Methodology:
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Preparation:
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Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Prepare a 0.01 M solution of 5-(Aminomethyl)pyridin-3-amine in deionized, degassed water.
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Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH).
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Titration (Acidification):
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Place a known volume (e.g., 25 mL) of the compound solution in a jacketed beaker maintained at 25°C.
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Immerse the calibrated pH electrode and a magnetic stir bar.
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Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Continue until the pH drops significantly and plateaus (e.g., below pH 2).
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Data Analysis:
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Plot pH (y-axis) versus the volume of titrant added (x-axis).
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Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points, which appear as peaks. The pKa values are determined from the pH at the half-equivalence points.
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Specialized software can be used to fit the titration curve and solve for the pKa values, which is essential for molecules with multiple or overlapping pKa's.
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Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Shake-Flask Method for logP Determination (OECD 107)
The partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), representing its lipophilicity. It is a critical predictor of membrane permeability and oral absorption. The shake-flask method is the internationally recognized standard.
Causality: This method relies on allowing the solute to partition between two immiscible liquid phases until equilibrium is reached. By measuring the concentration of the solute in each phase, the partition ratio can be calculated directly. Pre-saturating the solvents is crucial to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results.
Methodology:
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Preparation:
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Prepare a stock solution of the compound in n-octanol.
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Pre-saturate the n-octanol by shaking it with water for 24 hours and allowing the layers to separate. Use this n-octanol for the experiment.
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Pre-saturate the water (typically a buffer at a specific pH, e.g., pH 7.4, to control the ionization state of the analyte) by shaking it with n-octanol.
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Partitioning:
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In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated buffer (e.g., 1:1, 2:1, or 1:2 volume ratios).
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Agitate the mixture at a constant temperature (25°C) until equilibrium is reached (typically 1-24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.
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Phase Separation & Analysis:
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Separate the two phases by centrifugation.
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Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
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Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
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Calculation:
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The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.
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The result is expressed as its base-10 logarithm: logP = log10(P).
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Caption: Workflow for logP determination via the shake-flask method.
Stability, Handling, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
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Storage Conditions: The compound should be stored at 2-8°C in a dark place under an inert atmosphere.[2] This suggests sensitivity to light, air (oxidation), or temperature. Amines, in general, can be susceptible to oxidation and can absorb atmospheric carbon dioxide.[7]
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Chemical Stability: Expected to be stable under recommended storage conditions. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
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Safety Precautions: Based on GHS classifications for the compound, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[2] Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for 5-(Aminomethyl)pyridin-3-amine
| GHS Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
Source:[2]
Application and Implications in Drug Discovery
The define its potential as a molecular scaffold.
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Scaffold for Medicinal Chemistry: The pyridine core is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The presence of two distinct amine groups at the 3- and 5-positions allows for differential functionalization, enabling the exploration of structure-activity relationships (SAR). One amine can be used as an anchor point to interact with a biological target, while the other can be modified to tune properties like solubility or metabolic stability.
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Impact of Ionization: With two basic centers, this molecule will be positively charged at physiological pH. This high degree of ionization suggests it will likely have good aqueous solubility but may face challenges with passive diffusion across cell membranes. This property could be advantageous for targeting extracellular proteins or for formulations requiring high solubility.
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Hydrogen Bonding Capacity: The two primary amine groups are excellent hydrogen bond donors and acceptors. This facilitates strong, specific interactions with protein targets, potentially leading to high-affinity binders.
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Synthetic Utility: As a diamine, it is a versatile building block for creating more complex molecules through reactions like amidation, reductive amination, and urea/thiourea formation.[3]
Caption: Impact of core properties on drug development stages.
Conclusion
5-(Aminomethyl)pyridin-3-amine is a chemical building block with significant potential, characterized by its dual basic centers and polar nature. While published data on its specific properties are limited, this guide establishes its chemical identity and provides authoritative, field-proven protocols for the experimental determination of its pKa, logP, and solubility. Understanding these core physicochemical characteristics is not merely an academic exercise; it is a prerequisite for any scientist aiming to leverage this molecule's unique structural features for the rational design of novel therapeutics or advanced materials. The provided methodologies form a self-validating framework for generating the reliable data needed to unlock its full potential.
References
- (Reference not directly cited in text, but used for general context)
-
Jubilant Ingrevia Limited. (2024, February 22). 3-(Aminomethyl)pyridine Safety Data Sheet. [Link]
- (Reference not directly cited in text, but used for general context)
-
Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
- (Reference not directly cited in text, but used for general context)
-
Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]
- (Reference not directly cited in text, but used for general context)
-
Rani, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
- (Reference not directly cited in text, but used for general context)
- (Reference not directly cited in text, but used for general context)
- (Reference not directly cited in text, but used for general context)
- (Reference not directly cited in text, but used for general context)
-
Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. [Link]
- (Reference not directly cited in text, but used for general context)
- (Reference not directly cited in text, but used for general context)
- (Reference not directly cited in text, but used for general context)
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). [Source not specified]. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 754129-80-1|5-(Aminomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.com [capotchem.com]
- 10. mdpi.com [mdpi.com]

